

# Technical Guide to the Physical Characteristics of Deuterated Cyclohexanone

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## Compound of Interest

Compound Name: Cyclohexanone-2,2,6,6-d<sub>4</sub>

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This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of deuterated cyclohexanone. The information is intended to support research and development activities where isotopically labeled compounds are utilized, such as in mechanistic studies, metabolic tracing, and as internal standards in analytical chemistry. This document summarizes key physical properties, spectroscopic data, and relevant experimental methodologies.

## Physical Properties

The introduction of deuterium atoms into the cyclohexanone molecule leads to slight but measurable changes in its physical properties compared to the non-deuterated analogue. These differences primarily arise from the greater mass of deuterium compared to protium. The following tables summarize the key physical properties of non-deuterated cyclohexanone and its deuterated isotopologues.

Table 1: General Physical Properties

| Property                 | Cyclohexanone<br>(Non-deuterated)  | Cyclohexanone-<br>2,2,6,6-d4                      | Cyclohexanone-<br>d10               |
|--------------------------|------------------------------------|---|-------------------------------------|
| Molecular Formula        | C <sub>6</sub> H <sub>10</sub> O   | C <sub>6</sub> H <sub>6</sub> D <sub>4</sub> O[1] | C <sub>6</sub> D <sub>10</sub> O[2] |
| Molecular Weight (g/mol) | 98.14[3]                           | 102.17[4]   | 108.20[2]                           |
| Appearance               | Colorless to pale yellow liquid[5] | -   | -                                   |
| Odor                     | Pleasant, acetone-like[5]          | -   | -                                   |

Table 2: Thermodynamic and Optical Properties

| Property                              | Cyclohexanone<br>(Non-deuterated) | Cyclohexanone-<br>2,2,6,6-d4 | Cyclohexanone-<br>d10 |
|---------------------------------------|-----------------------------------|------------------------------|-----------------------|
| Melting Point (°C)                    | -47 to -26[6]                     | -47[4]                       | -                     |
| Boiling Point (°C)                    | 155.6[7]                          | 153[4]                       | -                     |
| Density (g/mL at 25°C)                | 0.9478[8]                         | 0.986[4]                     | 1.044                 |
| Refractive Index (n <sub>20/D</sub> ) | 1.447[8]                          | 1.449[4]                     | -                     |

## Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and isotopic purity of deuterated cyclohexanone. The following sections and tables provide an overview of the expected spectroscopic characteristics.

### Infrared (IR) Spectroscopy

The most significant change in the IR spectrum of deuterated cyclohexanone compared to its non-deuterated counterpart is the shift of C-H stretching and bending vibrations to lower frequencies (C-D vibrations). The carbonyl (C=O) stretch remains relatively unchanged.

Table 3: Key IR Absorption Bands ( $\text{cm}^{-1}$ )

| Functional Group              | Cyclohexanone (Non-deuterated) | Deuterated Cyclohexanone (Expected) |
|-------------------------------|--------------------------------|-------------------------------------|
| C=O Stretch                   | $\sim 1715$ (strong, sharp)[7] | $\sim 1715$                         |
| C-H Stretch ( $\text{sp}^3$ ) | 2850-3000                      | Replaced by C-D stretches           |
| C-D Stretch                   | -                              | $\sim 2100$ -2250                   |
| $\text{CH}_2$ Scissoring      | $\sim 1450$ [9]                | Shifted to lower frequency          |
| $\text{CH}_2$ Rocking         | $\sim 1375$ [9]                | Shifted to lower frequency          |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

In  $^1\text{H}$  NMR, the signals corresponding to the deuterated positions will be absent. In  $^{13}\text{C}$  NMR, the carbons bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and will be shifted slightly upfield.

Table 4:  $^1\text{H}$  NMR Chemical Shifts (ppm)

| Position                            | Cyclohexanone (Non-deuterated) | Cyclohexanone-2,2,6,6-d <sub>4</sub> |
|-------------------------------------|--------------------------------|--------------------------------------|
| $\alpha$ -protons (2,6)             | $\sim 2.35$ [2]                | Absent                               |
| $\beta$ , $\gamma$ -protons (3,4,5) | $\sim 1.55$ -2.07[2]           | Present                              |

Table 5:  $^{13}\text{C}$  NMR Chemical Shifts (ppm)

| Carbon                     | Cyclohexanone (Non-deuterated) | Cyclohexanone-d10                 |
|----------------------------|--------------------------------|-----------------------------------|
| C=O (C1)                   | ~212                           | Shifted slightly upfield          |
| $\alpha$ -Carbons (C2, C6) | ~42                            | Shifted slightly upfield, triplet |
| $\beta$ -Carbons (C3, C5)  | ~27                            | Shifted slightly upfield, triplet |
| $\gamma$ -Carbon (C4)      | ~25                            | Shifted slightly upfield, triplet |

Note: Specific chemical shifts for deuterated species can vary slightly based on the solvent and instrument parameters. A SpectraBase entry for (D10)-Cyclohexanone provides access to the  $^{13}\text{C}$  NMR spectrum[10].

## Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum will directly reflect the number of deuterium atoms. The fragmentation patterns will also be altered due to the increased mass of deuterium-containing fragments. The base peak for non-deuterated cyclohexanone is typically at  $m/z = 55$ [11][12]. For deuterated analogs, the  $m/z$  values of fragments containing deuterium will be shifted accordingly.

Table 6: Key Mass Spectrometry Fragments ( $m/z$ )

| Species                             | Cyclohexanone (Non-deuterated) | Cyclohexanone-2,2,6,6-d4 | Cyclohexanone-d10 |
|-------------------------------------|--------------------------------|--------------------------|-------------------|
| Molecular Ion $[\text{M}]^+$        | 98                             | 102                      | 108               |
| $[\text{M}-\text{CH}_3]^+$          | 83                             | -                        | -                 |
| $[\text{M}-\text{C}_2\text{H}_4]^+$ | 70                             | 74                       | 78                |
| Base Peak                           | 55                             | 58 or 59                 | 62                |
| $[\text{M}-\text{C}_3\text{H}_6]^+$ | 56                             | -                        | -                 |
| $[\text{C}_3\text{H}_6]^+$          | 42                             | 44 or 46                 | 48                |

## UV-Vis Spectroscopy

Cyclohexanone exhibits a weak absorption in the UV region corresponding to the  $n \rightarrow \pi^*$  transition of the carbonyl group. This absorption is typically observed around 270-300 nm<sup>[6]</sup>. Deuteration is not expected to significantly alter the  $\lambda_{\text{max}}$  of this transition.

## Experimental Protocols

The following sections outline general experimental procedures for the synthesis and characterization of deuterated cyclohexanone.

### Synthesis of Deuterated Cyclohexanone

A common method for introducing deuterium at the  $\alpha$ -positions of a ketone is through acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Protocol: Synthesis of **Cyclohexanone-2,2,6,6-d<sub>4</sub>** via Catalytic H-D Exchange

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq) and a deuterated solvent such as D<sub>2</sub>O or CH<sub>3</sub>OD.
- **Catalyst Addition:** Add a catalytic amount of a base (e.g., NaOD, K<sub>2</sub>CO<sub>3</sub>) or an acid (e.g., DCl, D<sub>2</sub>SO<sub>4</sub>).
- **Reaction:** Heat the mixture to reflux and stir for a period sufficient to achieve the desired level of deuteration (this may range from several hours to days and can be monitored by NMR or MS).
- **Workup:** After cooling to room temperature, neutralize the catalyst. If a base was used, add a stoichiometric amount of a deuterated acid. If an acid was used, add a stoichiometric amount of a deuterated base.
- **Extraction:** Extract the product into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine.
- **Drying and Purification:** Dry the organic layer over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

## Determination of Physical Properties

### Protocol: Determination of Boiling Point (Micro Method)

- **Sample Preparation:** Place a small amount of the purified deuterated cyclohexanone into a small test tube or a Durham tube.
- **Capillary Inversion:** Place a sealed-end capillary tube, open end down, into the liquid.
- **Apparatus Assembly:** Attach the sample tube to a thermometer using a rubber band or wire.
- **Heating:** Immerse the assembly in a Thiele tube or an oil bath.
- **Observation:** Heat the bath gently. A slow stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
- **Measurement:** Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point<sup>[13]</sup>.

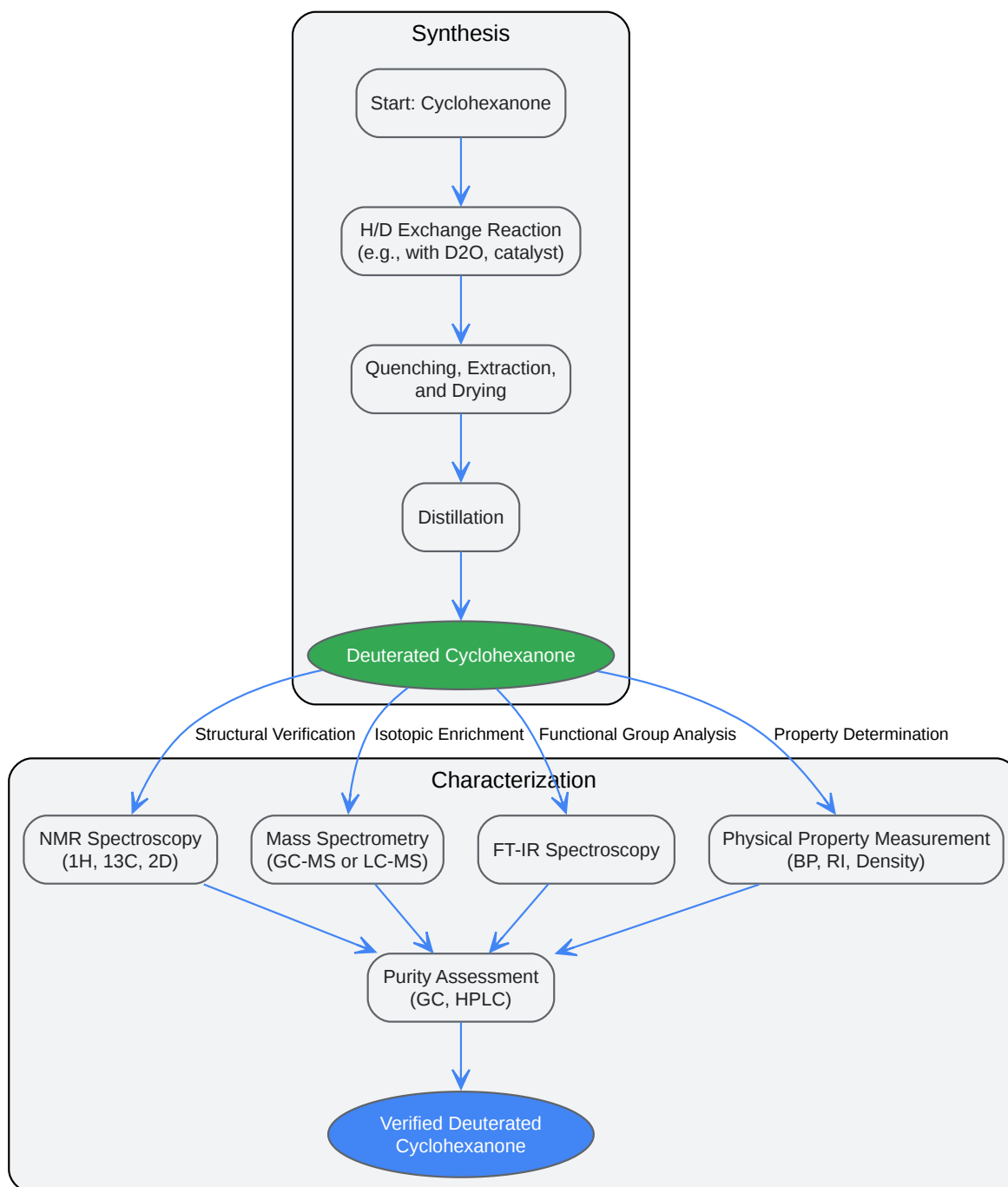
### Protocol: Determination of Refractive Index

- **Instrument Calibration:** Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
- **Sample Application:** Place a few drops of the deuterated cyclohexanone onto the prism of the refractometer.
- **Measurement:** Close the prism and allow the temperature to stabilize (typically 20°C).
- **Reading:** Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

## Visualizations

## Characterization Workflow for Deuterated Cyclohexanone

The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated cyclohexanone sample.



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- To cite this document: BenchChem. [Technical Guide to the Physical Characteristics of Deuterated Cyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085639#physical-characteristics-of-deuterated-cyclohexanone]

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